Cas no 1503095-88-2 (3-amino-3-(trifluoromethyl)pentanamide)

3-Amino-3-(trifluoromethyl)pentanamide is a fluorinated organic compound featuring both an amino and amide functional group, along with a trifluoromethyl substituent. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased electronegativity and steric effects, which can improve binding affinity in bioactive molecules. Its amide functionality offers versatility for further derivatization, while the amino group provides a reactive site for coupling reactions. This compound is particularly useful in the development of fluorinated analogs for drug discovery, where its structural features can influence pharmacokinetics and target selectivity.
3-amino-3-(trifluoromethyl)pentanamide structure
1503095-88-2 structure
Product Name:3-amino-3-(trifluoromethyl)pentanamide
CAS No:1503095-88-2
MF:C6H11F3N2O
MW:184.159551858902
CID:6377619
PubChem ID:83684136
Update Time:2025-06-26

3-amino-3-(trifluoromethyl)pentanamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(trifluoromethyl)pentanamide
    • 1503095-88-2
    • EN300-1284575
    • Inchi: 1S/C6H11F3N2O/c1-2-5(11,3-4(10)12)6(7,8)9/h2-3,11H2,1H3,(H2,10,12)
    • InChI Key: ZEEFVMFOWPNLIK-UHFFFAOYSA-N
    • SMILES: FC(C(CC(N)=O)(CC)N)(F)F

Computed Properties

  • Exact Mass: 184.08234746g/mol
  • Monoisotopic Mass: 184.08234746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 69.1Ų

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Additional information on 3-amino-3-(trifluoromethyl)pentanamide

Introduction to 3-Amino-3-(trifluoromethyl)pentanamide (CAS No. 1503095-88-2)

3-Amino-3-(trifluoromethyl)pentanamide, with the CAS number 1503095-88-2, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of amines and contains a trifluoromethyl group, which imparts specific properties that make it valuable for drug development and other scientific investigations.

The chemical structure of 3-amino-3-(trifluoromethyl)pentanamide consists of a five-carbon backbone with an amino group and a trifluoromethyl group attached to the same carbon atom. The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties, such as its lipophilicity, metabolic stability, and biological activity. These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Recent studies have highlighted the potential of 3-amino-3-(trifluoromethyl)pentanamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent anti-inflammatory and analgesic properties. The trifluoromethyl group is known to enhance the potency and selectivity of these compounds, making them attractive candidates for the development of new drugs targeting pain and inflammation.

In addition to its therapeutic potential, 3-amino-3-(trifluoromethyl)pentanamide has been investigated for its role in modulating specific biological pathways. A study published in the Bioorganic & Medicinal Chemistry Letters demonstrated that this compound can effectively inhibit certain enzymes involved in signal transduction pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. This finding suggests that 3-amino-3-(trifluoromethyl)pentanamide could be a valuable lead compound for developing novel therapeutic agents.

The synthesis of 3-amino-3-(trifluoromethyl)pentanamide involves several well-established chemical reactions, including nucleophilic substitution and amide formation. The process typically starts with the reaction of a suitable starting material, such as a trifluoromethylated ketone or aldehyde, with an appropriate amine under controlled conditions. The resulting intermediate is then converted into the final product through further chemical transformations. The efficiency and scalability of these synthetic routes are critical for large-scale production and commercialization.

In terms of safety and handling, 3-amino-3-(trifluoromethyl)pentanamide is generally considered to be stable under standard laboratory conditions. However, it is important to follow standard safety protocols when handling this compound, as with any other chemical substance. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to minimize exposure risks.

The future prospects for 3-amino-3-(trifluoromethyl)pentanamide are promising. Ongoing research aims to further elucidate its biological mechanisms and optimize its properties for specific therapeutic applications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential to advance this compound from the laboratory bench to clinical trials and ultimately to patient care.

In conclusion, 3-amino-3-(trifluoromethyl)pentanamide (CAS No. 1503095-88-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for developing new drugs targeting various diseases. Continued research and development will undoubtedly uncover more applications and enhance our understanding of this intriguing compound.

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